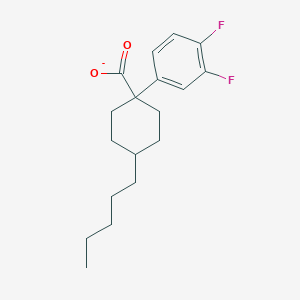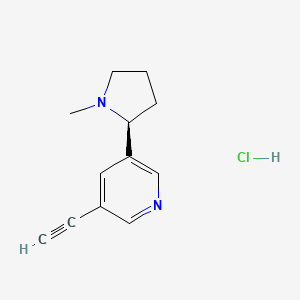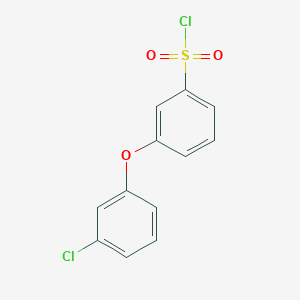
cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate is an organic compound characterized by the presence of a cyclohexane ring substituted with a difluorophenyl group and a pentyl ester group
Preparation Methods
The synthesis of cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate typically involves several steps. One common method includes the esterification of 1-(3,4-difluorophenyl)cyclohexanecarboxylic acid with pentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid and sulfuric acid.
Scientific Research Applications
cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar compounds to cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate include:
1-(3,4-Difluorophenyl)piperazine: This compound shares the difluorophenyl group but has a different core structure.
3,4-Difluorophenyl compounds: These compounds have similar substituents but may differ in their overall molecular architecture.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H23F2O2- |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24F2O2/c1-2-3-4-5-13-8-10-18(11-9-13,17(21)22)14-6-7-15(19)16(20)12-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,22)/p-1 |
InChI Key |
AHQHOYASFHICQH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)




![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)


